molecular formula C10H10N2O3 B112540 Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate CAS No. 371945-06-1

Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate

Cat. No. B112540
M. Wt: 206.2 g/mol
InChI Key: BBWDTHBRBASZIK-UHFFFAOYSA-N
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Description

Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate is a chemical compound with the linear formula C10 H10 N2 O3 . It is used in various applications and research .


Synthesis Analysis

The synthesis of Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate involves a reaction with 2- Chloro 3-pyridine carbonitrile, Cs2C03, and ethyl glycolate . The reaction is heated at 80 °C for 24 hours with vigorous stirring .


Molecular Structure Analysis

The molecular structure of Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate is represented by the InChI code 1S/C10H10N2O3/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2,11H2,1H3 . The molecular weight of the compound is 206.2 .


Physical And Chemical Properties Analysis

Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8C .

Scientific Research Applications

Chemical Synthesis and Rearrangements

  • Rearrangement Reactions : Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate can rearrange with sodium ethoxide in ethanol to form 2-oxo-3-cyano-2,3-dihydro[3,2-b]furopyridine, highlighting its potential in synthetic organic chemistry (Desideri, Manna, & Stein, 1981).

  • Synthesis of Furo[2,3‐b]pyridine : Unsubstituted furo[2,3-b]pyridine has been synthesized starting from ethyl 5-aminofuro[2,3-b] pyridine-2-carboxylate, which is an important compound in the synthesis of complex heterocyclic structures (McFarland, Wollerman, Sadler, & Coleman, 1971).

Organic Phosphine-Catalyzed Reactions

  • Phosphine-Catalyzed Annulation : This compound undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming highly functionalized tetrahydropyridines. This demonstrates its use in catalysis and organic synthesis (Zhu, Lan, & Kwon, 2003).

Reactivity and Synthesis of Heterocyclic Systems

  • Reactivity with Alkyl Mono- and Di-Halides : Ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates showed reactivity with various reagents, leading to the synthesis of novel heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Photophysical Properties

  • Study of Spectral-Fluorescent Properties : Novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized, and their spectral-fluorescent properties were investigated, showing a correlation with their chemical structure. This highlights its potential in materials science, especially in the field of photophysics (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWDTHBRBASZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612693
Record name Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate

CAS RN

371945-06-1
Record name Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate
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Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate
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Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate

Citations

For This Compound
2
Citations
T Cailly, S Lemaitre, F Fabis, S Rault - Synthesis, 2007 - thieme-connect.com
The conditions of the synthesis of the four regioisomers of ethyl 3-aminofuropyridine-2-carboxylate are described and discussed in detail. The starting materials are either 1-chloro-2-…
Number of citations: 17 www.thieme-connect.com
L Luo, Q Zhong, S Guo, C Zhang, Q Zhang… - Bioorganic & medicinal …, 2020 - Elsevier
PI-103 (7) is a potent dual phosphatidylinositol 3-kinase (PI3K)/mTOR inhibitor, but its rapid in vivo metabolism hinders its further clinical development. To improve the bioavailability of …
Number of citations: 13 www.sciencedirect.com

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